![molecular formula C8H13N3O3 B1584751 Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 58046-49-4](/img/structure/B1584751.png)
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a chemical compound. It likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the corresponding amines, carboxylic acids, or their derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ethyl and hydroxyethyl groups would be attached to specific carbon atoms within this ring, and the carboxylate group would likely be attached via an ester linkage .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Azo Dye Synthesis
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate: is utilized in the synthesis of azo dye derivatives. These derivatives are significant due to their chromophoric properties, which are essential in the colorant industry. The incorporation of heterocyclic moieties like pyrazole into azo dyes enhances their bioactive properties, making them suitable for various industrial applications .
Pharmacological Activities
The compound serves as a scaffold for pharmacological agents. It’s involved in the creation of drugs with a wide range of biological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Crystallography
In crystallography, derivatives of this compound have been synthesized and crystallized to study their molecular geometries and intramolecular interactions. This research aids in understanding the structural basis for the compound’s reactivity and potential applications .
Antiproliferative Activity
Derivatives of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate have shown promising results as antiproliferative agents, particularly in inhibiting the EGFR-TK activity against various tumor cell lines. This application is crucial in the development of new cancer therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDVPPLPCACPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330495 | |
Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
58046-49-4 | |
Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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